molecular formula C18H19N7O3 B2372746 7-butyl-3-methyl-8-{2-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 321731-81-1

7-butyl-3-methyl-8-{2-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2372746
CAS No.: 321731-81-1
M. Wt: 381.396
InChI Key: OPUJLTHTSNHWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-butyl-3-methyl-8-{2-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-butyl-3-methyl-8-{2-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the butyl and methyl groups through alkylation reactions. The indolin-3-ylidene hydrazine moiety is then introduced via a condensation reaction with an appropriate hydrazine derivative.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the indolin-3-ylidene moiety, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions can occur at the hydrazine linkage, potentially converting it to a hydrazide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydrazides.

Scientific Research Applications

Chemistry: In chemistry, 7-butyl-3-methyl-8-{2-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate enzyme mechanisms or as a ligand in binding studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery efforts.

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-butyl-3-methyl-8-{2-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. The purine core can mimic natural nucleotides, allowing the compound to bind to enzymes or receptors involved in nucleotide metabolism. The indolin-3-ylidene hydrazine moiety may also contribute to its binding affinity and specificity.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or modulate the activity of enzymes such as kinases or polymerases.

    Receptors: It could interact with purinergic receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

  • 7-butyl-3-methyl-8-{2-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazin-1-yl}-2,3,6,7-tetrahydro-1H-purine-2,6-dione shares structural similarities with other purine derivatives such as caffeine and theobromine.
  • Indolin-3-ylidene hydrazine derivatives, which are also studied for their biological activities.

Uniqueness: What sets this compound apart is its combination of a purine core with an indolin-3-ylidene hydrazine moiety. This unique structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

7-butyl-8-[(2-hydroxy-1H-indol-3-yl)diazenyl]-3-methylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7O3/c1-3-4-9-25-13-14(24(2)18(28)21-16(13)27)20-17(25)23-22-12-10-7-5-6-8-11(10)19-15(12)26/h5-8,19,26H,3-4,9H2,1-2H3,(H,21,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSPWADWWUZLAKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(N=C1N=NC3=C(NC4=CC=CC=C43)O)N(C(=O)NC2=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.